molecular formula C7H16ClNO2 B12424312 N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride

N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride

Cat. No.: B12424312
M. Wt: 190.71 g/mol
InChI Key: GNRKTORAJTTYIW-KYRNGWDOSA-N
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Description

(3-Carboxypropyl)trimethylammonium-d9 (chloride) is a deuterated form of (3-Carboxypropyl)trimethylammonium chloride, also known as γ-Butyrobetaine hydrochloride. This compound is an intermediary metabolite produced by gut microbes during the metabolism of L-carnitine to trimethylamine N-oxide (TMAO). It is implicated in various biological processes and has significant relevance in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Carboxypropyl)trimethylammonium-d9 (chloride) typically involves the deuteration of (3-Carboxypropyl)trimethylammonium chlorideThe reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of (3-Carboxypropyl)trimethylammonium-d9 (chloride) involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(3-Carboxypropyl)trimethylammonium-d9 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

(3-Carboxypropyl)trimethylammonium-d9 (chloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Carboxypropyl)trimethylammonium-d9 (chloride) involves its role as an intermediary metabolite in the gut microbial metabolism of L-carnitine to TMAO. This process is significant in the context of cardiovascular health, as elevated levels of TMAO are associated with an increased risk of arteriosclerosis and cardiovascular diseases. The compound interacts with specific enzymes and pathways involved in this metabolic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Carboxypropyl)trimethylammonium-d9 (chloride) lies in its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct advantages in terms of sensitivity and resolution in spectroscopic analyses .

Biological Activity

N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride (often referred to as D9-choline or γ-butyrobetaine hydrochloride) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, particularly focusing on its antibacterial properties and other relevant biological activities.

  • Chemical Formula : C₇H₇D₉ClNO₂
  • CAS Number : 85806-17-3
  • Molecular Weight : 174.68 g/mol
  • Physical State : Solid, typically appearing as a white crystalline powder.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. Particularly, its effectiveness against Streptococcus mutans has been documented.

The antibacterial mechanism is multifaceted, involving:

  • Disruption of Cell Membrane Integrity : The compound increases the permeability of bacterial cell walls, leading to cell lysis.
  • Inhibition of Protein and Nucleic Acid Synthesis : this compound interferes with the synthesis processes essential for bacterial growth.
  • Metabolic Inhibition : It has been shown to decrease the activity of key metabolic enzymes such as Na⁺-K⁺ ATPase, pyruvate kinase (PK), succinate dehydrogenase (SDH), and malate dehydrogenase (MDH), thereby inhibiting glycolysis and the tricarboxylic acid (TCA) cycle in bacteria .

Minimum Inhibitory Concentration (MIC)

The MIC for S. mutans has been reported at approximately 0.625 mg/mL , demonstrating significant antibacterial efficacy with a reported inhibition rate of 90.01% after 12 hours of treatment .

Comparative Biological Activity Data

Compound NameTarget BacteriaMIC (mg/mL)Mechanism of Action
This compoundS. mutans0.625Disruption of cell membrane, inhibition of protein/nucleic acid synthesis
N-2-Hydroxypropyl Trimethyl Ammonium ChlorideS. mutans0.625Similar mechanisms as above, with additional effects on biofilm formation

Case Studies

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in observable structural changes in S. mutans, including the formation of cavities on the cell surface, indicating membrane damage .
  • Biofilm Formation Inhibition : The compound significantly reduced biofilm formation by lowering mRNA expression levels related to biofilm development in S. mutans, suggesting its potential use in preventing dental caries .
  • Comparative Studies with Other Antibacterials : When compared to traditional antibiotics, this compound exhibited lower toxicity and better biocompatibility, making it a promising candidate for further development in antibacterial therapies .

Other Biological Activities

While primarily studied for its antibacterial properties, preliminary research suggests potential applications in:

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

190.71 g/mol

IUPAC Name

3-carboxypropyl-tris(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3;

InChI Key

GNRKTORAJTTYIW-KYRNGWDOSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]

Canonical SMILES

C[N+](C)(C)CCCC(=O)O.[Cl-]

Origin of Product

United States

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